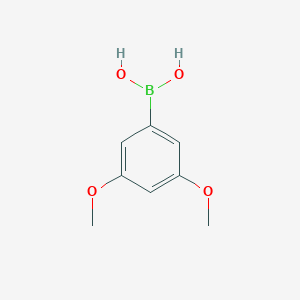

3,5-Dimethoxyphenylboronic acid

描述

Contextual Significance of Organoboron Compounds in Contemporary Synthesis

Organoboron compounds, which feature a carbon-boron bond, are fundamental reagents in organic chemistry. wikipedia.orgmiamioh.edu Their importance stems from the unique electronic characteristics of the boron atom, which possesses a vacant p-orbital, rendering it a Lewis acid. nih.gov This property allows for a wide range of chemical transformations, making organoboron compounds, particularly boronic acids, essential building blocks for complex molecules. boronmolecular.comnumberanalytics.com They are widely used in reactions such as the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.govnumberanalytics.com This reaction and others have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. miamioh.eduboronmolecular.com The stability, generally low toxicity, and ease of handling of many organoboron compounds further enhance their utility in contemporary synthesis. boronmolecular.comnih.gov

Evolution of Boronic Acid Chemistry in Catalytic and Biological Systems

The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. nih.govwikipedia.org However, it was the development of the Suzuki-Miyaura coupling reaction in the late 1970s that significantly elevated the status of boronic acids in synthetic chemistry. nih.govwiley-vch.de Since then, the field has expanded dramatically, with boronic acids now recognized not only as reagents but also as potent catalysts for a variety of organic transformations. nih.govcofc.edu Their Lewis acidity enables them to activate functional groups, facilitating reactions like dehydrations, acylations, and cycloadditions. nih.govrsc.org

In biological systems, the ability of boronic acids to form reversible covalent bonds with diols has opened up new avenues of research. wikipedia.orgnih.gov This interaction is particularly relevant for recognizing and sensing saccharides, which are rich in diol functionalities. nih.gov This has led to the development of boronic acid-based sensors for glucose and other biologically important molecules. chemimpex.com Furthermore, the incorporation of the boronic acid moiety into larger molecules has been a successful strategy in medicinal chemistry, leading to the development of therapeutic agents. nih.govrsc.org

Strategic Importance of 3,5-Dimethoxyphenylboronic Acid in Research Disciplines

Among the vast family of arylboronic acids, this compound has emerged as a particularly valuable compound in various research areas. Its unique structure, featuring two electron-donating methoxy (B1213986) groups on the phenyl ring, influences its reactivity and physical properties, making it a strategic choice for specific applications. chemimpex.com

Key Properties and Applications of this compound:

| Property/Application | Description |

| Organic Synthesis | A versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex organic molecules. chemimpex.comsigmaaldrich.com |

| Medicinal Chemistry | Used in the synthesis of biologically active compounds, including potential anticancer agents and modulators of GABAA receptors. chemimpex.comsigmaaldrich.com |

| Materials Science | Employed in the development of advanced materials such as polymers and sensors due to its specific binding capabilities. chemimpex.com |

| Bioconjugation | The boronic acid functional group facilitates selective binding to diols, a useful feature in creating drug delivery systems. chemimpex.comrsc.org |

The presence of the dimethoxy substitution pattern enhances the compound's utility by modifying its electronic and solubility characteristics, making it a favored reagent in the synthesis of a variety of target molecules. chemimpex.com For instance, it is a reactant for the preparation of benzopyranone derivatives and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 192182-54-0 | chemimpex.comsigmaaldrich.comnih.gov |

| Molecular Formula | C8H11BO4 | chemimpex.comsigmaaldrich.comnih.gov |

| Molecular Weight | 181.98 g/mol | chemimpex.comsigmaaldrich.comnih.gov |

| Appearance | White solid | chemimpex.com |

| Melting Point | 202-208 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 371 °C (lit.) | chemimpex.com |

| Purity | ≥95% | sigmaaldrich.com |

The strategic placement of the methoxy groups in this compound provides researchers with a tool to fine-tune the properties of the resulting molecules, highlighting the importance of substituent effects in the design of functional chemical compounds. Its continued use in diverse research fields underscores the enduring value of boronic acid chemistry in scientific advancement.

Structure

2D Structure

属性

IUPAC Name |

(3,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIURRYWQBBCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402559 | |

| Record name | 3,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192182-54-0 | |

| Record name | 3,5-Dimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethoxyphenylboronic Acid

Classical and Contemporary Preparations of Arylboronic Acids

The preparation of arylboronic acids has a rich history, with methods adapting to the increasing demand for efficiency, substrate scope, and functional group tolerance.

Classical Methods: The earliest and most traditional methods for synthesizing arylboronic acids typically involve the reaction of an organometallic reagent with a boron electrophile, usually a trialkyl borate. nih.govwiley-vch.de The most common approach utilizes a Grignard reagent (arylmagnesium halide), which is prepared from an aryl halide. nih.govgoogle.com This intermediate is then treated with a borate ester, such as trimethyl borate or triisopropyl borate, at low temperatures, followed by acidic hydrolysis to yield the desired arylboronic acid. nih.govwiley-vch.de A similar strategy employs organolithium reagents, generated through either direct lithiation or lithium-halogen exchange, which then react with the borate ester. nih.gov While effective, these classical methods often require harsh reaction conditions and can be sensitive to moisture, and their compatibility with various functional groups is limited. nih.gov

Contemporary Methods: Modern synthetic chemistry has introduced a variety of milder and more versatile catalytic methods. A landmark development is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), a reaction often referred to as Miyaura borylation. nih.govorganic-chemistry.org This approach offers excellent functional group tolerance and has become a staple in organic synthesis. organic-chemistry.org

Further advancements include iridium-catalyzed C-H borylation, which allows for the direct conversion of an aromatic C-H bond into a C-B bond. nih.govorganic-chemistry.org This method is highly attractive from an atom-economy perspective as it avoids the pre-functionalization required for Grignard or organolithium formation. Other transition metals, such as rhodium, have also been employed to catalyze the borylation of aryl halides and even aryl cyanides. organic-chemistry.org More recently, visible-light photoredox catalysis has emerged as a powerful tool for the borylation of aryl halides under mild conditions. organic-chemistry.org

| Method | Starting Material | Key Reagents | General Characteristics |

|---|---|---|---|

| Grignard Reaction (Classical) | Aryl Halide (Ar-X) | Mg, Trialkyl borate (e.g., B(OMe)₃), H₃O⁺ | Well-established, requires harsh conditions, limited functional group tolerance. nih.govgoogle.com |

| Organolithium Reaction (Classical) | Aryl Halide or Arene | Organolithium (e.g., n-BuLi), Trialkyl borate, H₃O⁺ | Requires very low temperatures, sensitive to moisture and electrophilic functional groups. nih.gov |

| Miyaura Borylation (Contemporary) | Aryl Halide/Triflate | Pd catalyst, Ligand, Base, Diboron reagent (e.g., B₂pin₂) | Mild conditions, excellent functional group tolerance, widely used. nih.govorganic-chemistry.org |

| Iridium-Catalyzed C-H Borylation (Contemporary) | Arene (Ar-H) | Ir catalyst, Ligand, Diboron reagent | Direct functionalization of C-H bonds, high atom economy. organic-chemistry.org |

| Photoredox Borylation (Contemporary) | Aryl Halide | Photocatalyst (e.g., fac-Ir(ppy)₃), Light, Diboron reagent | Uses visible light, proceeds under very mild conditions. organic-chemistry.org |

Optimized Synthetic Routes to 3,5-Dimethoxyphenylboronic Acid

The most direct and commonly employed laboratory synthesis of this compound starts from 1-bromo-3,5-dimethoxybenzene. This route leverages classical organometallic chemistry, which remains a reliable and effective method for this specific substrate.

An optimized, typical procedure involves a lithium-halogen exchange reaction. 1-bromo-3,5-dimethoxybenzene is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). To this solution, a strong organolithium base, most commonly n-butyllithium, is added dropwise. This generates the highly reactive 3,5-dimethoxyphenyllithium intermediate.

This intermediate is then quenched by the addition of a trialkyl borate, such as triisopropyl borate or trimethyl borate. The reaction mixture is allowed to slowly warm to room temperature, after which it is acidified with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester intermediate. The final product, this compound, is then isolated through extraction and can be purified by crystallization or chromatography. This method is highly efficient for producing the target compound on a laboratory scale.

| Step | Key Reagents and Conditions | Purpose |

|---|---|---|

| 1. Lithiation | 1-bromo-3,5-dimethoxybenzene, n-Butyllithium, Anhydrous THF, -78 °C | Formation of the 3,5-dimethoxyphenyllithium intermediate via lithium-halogen exchange. |

| 2. Borylation | Triisopropyl borate or Trimethyl borate, -78 °C to room temperature | Electrophilic trapping of the organolithium species to form a borate ester intermediate. |

| 3. Hydrolysis | Aqueous HCl or other acid | Conversion of the borate ester to the final boronic acid product. |

| 4. Isolation | Solvent extraction, crystallization/chromatography | Purification of this compound. |

Chemo- and Regioselective Synthesis of this compound Precursors

The synthesis of this compound is critically dependent on the availability of a correctly substituted precursor, namely a 1-halo-3,5-dimethoxybenzene derivative. The regiochemistry of this precursor is paramount, as the positions of the methoxy (B1213986) groups direct the subsequent borylation to the desired C1 position.

The synthesis of the key precursor, 1-bromo-3,5-dimethoxybenzene, often starts from simpler, commercially available materials. A common route begins with 1,3,5-trihydroxybenzene (phloroglucinol). The selective di-O-methylation of phloroglucinol yields 3,5-dihydroxyanisole. This can be achieved using a methylating agent like dimethyl sulfate under basic conditions, where careful control of stoichiometry favors the dimethylated product over the trimethylated one. The remaining hydroxyl group can then be converted to a leaving group or used to direct subsequent reactions.

However, a more direct approach to a suitable precursor might involve the selective bromination of 1,3-dimethoxybenzene. The two methoxy groups are ortho-, para-directing activators. In 1,3-dimethoxybenzene, the C2, C4, and C6 positions are activated. The C4 and C6 positions are sterically more accessible than the C2 position, which is flanked by both methoxy groups. Electrophilic bromination under controlled conditions can lead to substitution at the C4 position. To obtain the desired 1-bromo-3,5-dimethoxybenzene, one might need to start from a precursor where the 3 and 5 positions are established early, for example, from 3,5-dinitroanisole, where the nitro groups can be reduced to amines, diazotized, and subsequently replaced.

Achieving the specific 3,5-disubstituted pattern is a common challenge in aromatic chemistry. The synthesis of precursors must be carefully planned to ensure the correct placement of substituents, leveraging their electronic and steric directing effects to achieve high regioselectivity.

Scalable Production and Process Intensification in this compound Synthesis

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production introduces significant challenges related to safety, cost, and efficiency. The classical Grignard and organolithium routes, while effective in the lab, pose risks on a large scale due to the use of pyrophoric reagents (like n-butyllithium) and the highly exothermic nature of the reactions.

Process intensification offers a framework for making chemical production safer, more efficient, and more sustainable. mdpi.com This involves designing compact and efficient processes that optimize reaction conditions. mdpi.com For the synthesis of arylboronic acids, several strategies can be employed. A patented method for arylboronic acid production highlights the replacement of a single solvent with a mixed solvent system (e.g., toluene/THF) to improve safety during Grignard reactions and reduce raw material costs. google.com This approach is explicitly described as being suitable for massive industrial production. google.com

Continuous flow chemistry is a key enabling technology for process intensification. unito.it By conducting reactions in small-diameter tubes or microreactors, several challenges of batch production can be overcome:

Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, mitigating the risk of thermal runaways in exothermic steps like lithiation or Grignard formation.

Safety: The small internal volume of a flow reactor means that only a minimal amount of hazardous material is present at any given time, significantly reducing the risk associated with pyrophoric reagents.

Mixing: Efficient mixing in flow reactors can lead to faster reaction times and higher yields compared to large batch reactors.

Integration: Multi-step syntheses can be integrated into a single continuous flow process, reducing the need for manual handling and isolation of intermediates. researchgate.net

Technologies such as ultrasound or microwave assistance can also be integrated into flow systems to further enhance reaction rates and efficiency. mdpi.comunito.it By applying these principles, the synthesis of this compound can be transformed into a scalable, cost-effective, and safer industrial process.

| Scalability Challenge | Process Intensification Solution | Benefit |

|---|---|---|

| Handling of Pyrophoric Reagents (e.g., n-BuLi) | Continuous Flow Synthesis | Minimizes quantity of hazardous material at any one time, enhancing safety. unito.it |

| Exothermic Reaction Control | Microreactors with high heat transfer efficiency | Prevents thermal runaways and improves product consistency. |

| Cost and Safety of Solvents | Use of optimized mixed-solvent systems (e.g., toluene/THF) | Improves industrial safety and can decrease raw material costs. google.com |

| Long Reaction Times in Batch | Flow chemistry with enhanced mixing; Microwave or Ultrasound assistance | Accelerates reactions, increasing throughput and efficiency. unito.it |

| Multi-step Batch Processing | Integrated continuous flow systems | Reduces manual handling, purification steps, and overall plant footprint. researchgate.net |

Advanced Applications in Organic Synthesis

Catalytic Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecular architectures. 3,5-Dimethoxyphenylboronic acid serves as a key building block in several of these transformations, particularly those catalyzed by palladium and nickel complexes.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in a myriad of cross-coupling reactions. The presence of the two methoxy (B1213986) groups on the phenyl ring of this compound influences its reactivity and the properties of the resulting products.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, most notably for the synthesis of biaryl compounds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. libretexts.orgnih.gov

The general scheme for the Suzuki-Miyaura coupling reaction is depicted below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

Research has demonstrated the successful application of this compound in the synthesis of sterically hindered biaryls. For instance, the coupling of this boronic acid with aryl chlorides can be achieved in 2-propanol at room temperature, yielding di- and tri-ortho-substituted biaryls. nih.gov

A variety of palladium catalysts and ligands have been explored to optimize the Suzuki-Miyaura coupling with substrates like this compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and turnover numbers.

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical as it influences the stability and activity of the catalyst, thereby affecting reaction rates and catalyst turnover. nih.govmdpi.com Phosphine ligands are commonly used to stabilize the active Pd(0) species. nih.gov In some base-free protocols, the absence of a stabilizing ligand can lead to the precipitation of the palladium catalyst and hinder the reaction. nih.gov The addition of amine-based ligands, such as 1,10-phenanthroline, has been shown to stabilize the palladium catalyst and improve reaction efficiency. nih.gov

Studies have shown that ligands with specific structural features can significantly enhance catalyst performance. For example, in the Suzuki-Miyaura coupling, cyclometallated palladium compounds with thiosemicarbazone ligands bearing methoxy-disubstituted aromatic rings have demonstrated high conversion rates. mdpi.com The electronic and steric properties of the ligand play a crucial role in the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.

High-turnover catalysis is a key goal in sustainable chemistry. Recent developments have explored the use of liquid palladium catalysts, formed by dissolving palladium in liquid gallium, which have shown exceptionally high turnover frequencies for C-C coupling reactions. nih.gov This innovative approach could offer a more efficient and reusable catalytic system for reactions involving boronic acids like this compound. nih.gov

Table 1: Selected Ligands and Their Effects in Palladium-Catalyzed Coupling Reactions

| Ligand | Catalyst System | Reaction Type | Observed Effect |

| 1,10-Phenanthroline | Pd(OAc)₂ | Heck-type | Stabilizes Pd catalyst, prevents precipitation, and increases reaction rate. nih.gov |

| Thiosemicarbazone with methoxy-disubstituted rings | Cyclometallated Palladium | Suzuki-Miyaura | Leads to high conversion rates in the synthesis of biaryls. mdpi.com |

| Tricyclohexylphosphine (PCy₃) | Pd₂(dba)₃ | Suzuki-Miyaura | Effective for the cross-coupling of sterically hindered aryl chlorides with boronic acids. |

| Buchwald XPhos | Pd₂(dba)₃ | Aryl Borylation | Enables the direct synthesis of boronic acids from aryl electrophiles. nih.gov |

A significant advantage of palladium-catalyzed cross-coupling reactions is their broad substrate scope and tolerance for a wide variety of functional groups. researchgate.netresearchgate.net This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Reactions involving this compound are compatible with functional groups such as esters, ketones, and nitriles on the coupling partners. researchgate.net

The development of robust catalyst systems has expanded the scope to include challenging substrates. For instance, methods have been developed for the cross-coupling of pentafluorophenyl esters with arylboronic acids, demonstrating high selectivity for the cross-coupling over nucleophilic addition to the ester. researchgate.net Furthermore, palladium catalysis has been successfully applied to the C-H acetoxylation of α,α-disubstituted α-amino acids, showcasing the versatility of these methods in modifying complex biomolecules. mdpi.com

Nickel catalysis has emerged as a powerful alternative and complement to palladium catalysis for cross-coupling reactions. ucla.edu Nickel catalysts are often more cost-effective and can exhibit unique reactivity, particularly in the activation of less reactive C-O and C-F bonds. ucla.edunih.gov

The activation of carbon-fluorine (C-F) bonds is a challenging but highly desirable transformation in organic synthesis due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. Nickel catalysts have shown remarkable efficacy in activating the strong C-F bond for cross-coupling reactions. nih.gov

A notable application is the nickel-catalyzed cross-coupling of aryl fluorides with various coupling partners. For instance, a method has been developed for the selective replacement of aryl fluorides with alkyl groups, a transformation that is difficult to achieve with other catalysts. nih.gov While direct examples specifically detailing the use of this compound in nickel-catalyzed C-F activation are not prevalent in the provided context, the general principles suggest its potential applicability. The electron-rich nature of the 3,5-dimethoxyphenyl group could influence the transmetalation step in a nickel-catalyzed cycle. The development of such reactions would provide a valuable tool for the synthesis of complex aryl ethers and biaryls.

Rhodium-Catalyzed Transformations Involving this compound

Rhodium catalysts enable unique transformations that are often complementary to those achieved with palladium or nickel. This compound serves as a competent coupling partner in several rhodium-mediated processes. chemicalbook.comguidechem.com

A notable application of this compound is in rhodium-catalyzed cyanation reactions. It has been documented as a reactant for cyanation using N-cyano-N-phenyl-p-methylbenzenesulfonamide as the cyanide source. chemicalbook.comguidechem.commedchemexpress.comscientificlabs.co.uk This transformation provides a direct method for introducing a cyano group onto the aromatic ring, a valuable functional group in the synthesis of pharmaceuticals and fine chemicals.

Beyond cyanation, this compound is utilized in other rhodium-catalyzed reactions. For instance, it is a key reactant in the preparation of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase, an important target in medicinal chemistry. chemicalbook.comguidechem.commedchemexpress.com This demonstrates the utility of the boronic acid in constructing biologically active molecules under rhodium catalysis.

Other Transition Metal-Catalyzed Coupling Reactions

The most widespread use of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

The coupling of this compound with various aryl halides and pseudo-halides has been extensively reported. For example, it has been used in the synthesis of N-methyl-4,7-diarylisatins, where it couples with 4,7-dichloro-1-methylindoline-2,3-dione in a regioselective manner. rsc.org It has also been employed in the synthesis of precursors for covalent FGFR4 inhibitors, coupling with 6-bromoquinazolines. acs.org In studies on ferrocenylimine palladium complexes as catalysts, the coupling of bromobenzene (B47551) with this compound showed improved conversions compared to reactions with boronic acids bearing electron-withdrawing groups. mdpi.com

Table 2: Selected Palladium-Catalyzed Suzuki-Miyaura Reactions

| Aryl Halide/Precursor | Catalyst/Ligand | Product Type | Yield (%) | Source |

|---|---|---|---|---|

| 6-Bromoquinazolines | Tri-tert-butylphosphine-ligated Pd⁰ | Quinazoline (B50416) derivatives | N/A | acs.org |

| 4,7-Dichloro-1-methylindoline-2,3-dione | Pd(PPh₃)₄ | N-methyl-4,7-diarylisatin | 73 | rsc.org |

| 1,8-Dichloroanthracene (B3240527) | Pd(OAc)₂ / SPhos | Substituted anthracene (B1667546) | N/A | bohrium.com |

| 4-Bromo-2-fluoro-1-iodobenzene | Pd(PPh₃)₄ | Substituted biaryl | 91 | acs.org |

Utilization as a Versatile Building Block in Molecular Assembly

The structural and electronic characteristics of this compound make it an ideal building block for creating larger, more complex molecular structures. guidechem.comlookchem.com

This compound is instrumental in the bottom-up synthesis of intricate organic and organometallic structures. Its ability to participate in predictable cross-coupling reactions allows for its incorporation into specifically designed architectures. medchemexpress.com

A significant application is in the synthesis of porphyrin derivatives. It has been used to create 2,3-bis(3,5-dimethoxyphenyl)-meso-tetraphenylporphyrin through a Suzuki coupling reaction with a dibrominated porphyrin precursor. researchgate.net These complex macrocycles are vital in mimicking natural photosynthetic systems and have applications in materials science. researchgate.net

Furthermore, it serves as a key starting material in the synthesis of complex pincer ligands. In one study, it was reacted with 1,8-dichloroanthracene via Suzuki coupling to form a linked biaryl system, which was then further elaborated into a bimetallic iridium complex featuring two "POCOP" pincer ligands on an anthracene backbone. bohrium.com Such molecules are of great interest in catalysis research. bohrium.com The compound is also a building block in the development of covalent organic frameworks (COFs), which are crystalline porous polymers with potential applications in catalysis and materials science. uni-muenchen.de

Synthesis of Benzopyranone Derivatives

Benzopyranones, also known as chromones, are a significant class of oxygen-containing heterocyclic compounds found in nature. nih.gov Their derivatives are of great interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govpsu.edu The synthesis of benzopyranone derivatives can be achieved through various methods, often involving multi-component reactions. researchgate.net

One approach involves the one-pot reaction of substituted phenols with β-ketoesters or malonic acid derivatives. While direct use of this compound in a one-pot synthesis of a benzopyranone core is not explicitly detailed in the provided context, its role in modifying benzopyranone structures is crucial. For instance, after the initial formation of a functionalized benzopyranone scaffold, this compound can be introduced via Suzuki-Miyaura coupling. This is exemplified in the synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives, where various aryl groups are strategically installed. nih.govresearchgate.net

A general synthetic strategy might involve the initial construction of a halogenated benzopyranone, which then serves as a coupling partner for this compound. This palladium-catalyzed reaction would yield a diaryl-substituted benzopyranone, diversifying the core structure and enabling the exploration of structure-activity relationships for various biological targets.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| Halogenated Benzopyranone | This compound | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3,5-Dimethoxyphenyl-substituted Benzopyranone |

Preparation of Aryl Alkenes via Three-Component Coupling

The simultaneous formation of multiple bonds in a single operation, known as multi-component coupling reactions, is a powerful tool for rapidly increasing molecular complexity. This compound is a key participant in such transformations for the synthesis of aryl alkenes.

A notable example is the Rh(III)-catalyzed three-component syn-carboamination of alkenes. nih.gov In this process, an alkene, an arylboronic acid (such as this compound), and a dioxazolone (as a nitrogen source) are coupled. The reaction proceeds with high regioselectivity and diastereoselectivity. The proposed mechanism involves the transmetalation of the rhodium(III) catalyst with the arylboronic acid, followed by migratory insertion of the alkene into the Rh(III)-aryl bond. Subsequent reaction with the dioxazolone leads to the formation of the carboaminated product. nih.gov This method provides a direct route to valuable amine products, including derivatives of α-amino acids. nih.gov

Another strategy involves the Suzuki-Miyaura coupling of a specially designed iodovinyldioxinone with arylboronic acids, including this compound. nih.gov This initial coupling, which occurs at room temperature, is followed by heating to generate an acylketene. This intermediate then reacts with protected amino acids, and subsequent Lacey-Dieckmann cyclization yields 3-arylenoyltetramic acids, a class of compounds with potential antibiotic activity. nih.gov

| Alkene | Aryl Source | Nitrogen/Other Source | Catalyst System | Product Type |

| Various activated alkenes | This compound | Dioxazolone | Rh(III) catalyst | syn-Carboaminated products |

| Iodovinyldioxinone | This compound | Protected amino acids | Pd catalyst, then heat | 3-Arylenoyltetramic acids |

Diversification of Cycloheptadienes

This compound plays a crucial role in the functionalization of cycloheptadiene scaffolds, which are important structural motifs in various natural products. The diversification of these seven-membered rings can be efficiently achieved through Suzuki-Miyaura cross-coupling reactions.

In a specific application, a bromo-substituted cycloheptadiene derivative is reacted with this compound. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) chloride in combination with a suitable ligand like RuPhos, and a base like cesium carbonate. The use of a dioxane/water solvent system at elevated temperatures facilitates the coupling, leading to the formation of a 3,5-dimethoxyphenyl-substituted cycloheptadiene in good yield. researchgate.net This method allows for the late-stage introduction of the dimethoxyphenyl moiety, providing a pathway to a diverse range of complex molecules. researchgate.net

| Cycloheptadiene Substrate | Coupling Partner | Catalyst/Reagents | Reaction Conditions |

| Bromo-cycloheptadiene derivative | This compound | PdCl₂/RuPhos, Cs₂CO₃ | Dioxane/water (5:1), 80 °C |

Synthesis of Heterocyclic Systems (e.g., Pyrido-pyrazolo-pyrimidines)

The synthesis of complex, fused heterocyclic systems is another area where this compound can be utilized, primarily through its incorporation into precursors that undergo subsequent cyclization reactions. While direct involvement in the ring-forming step of pyrido-pyrazolo-pyrimidines is not explicitly detailed, its presence on an aryl group that is part of the final structure is highly probable.

The synthesis of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives, for example, involves the cyclocondensation of a pyrazolo-enaminone with various arylidenemalononitriles. nih.gov An aryl group, which could be a 3,5-dimethoxyphenyl group introduced earlier in the synthesis via a Suzuki coupling, would be attached to the malononitrile (B47326) component. This would result in the corresponding substituted pyrazolo-pyrido-pyrimidine. These compounds have been investigated for their cytotoxic activity against various cancer cell lines. nih.gov

Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines, which are known to be inhibitors of cyclin-dependent kinases (CDKs), often involves the construction of a pyrazole (B372694) ring followed by annulation of the pyrimidine (B1678525) ring. nih.govrsc.org An appropriately substituted precursor containing the 3,5-dimethoxyphenyl moiety could be carried through the reaction sequence to yield the final target molecule. researchgate.net

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Heterocycle |

| Pyrazolo-enaminone | Arylidenemalononitrile (potentially with a 3,5-dimethoxyphenyl group) | Cyclocondensation | Pyrido-pyrazolo-pyrimidine |

| Substituted Hydrazine | Cyanomethylene derivative | Cyclization, then Annulation | Pyrazolo-pyrimidine |

Fabrication of Xanthone (B1684191) Derivatives

Xanthone derivatives are another class of heterocyclic compounds with significant biological properties. The synthesis of these molecules can be facilitated by palladium-catalyzed reactions where this compound serves as a key building block.

A common strategy for xanthone synthesis is the palladium-catalyzed intramolecular O-arylation of a 2-phenoxybenzoic acid derivative. To synthesize a xanthone bearing the 3,5-dimethoxyphenyl substituent, a precursor would be required where this group is already attached. This can be achieved by a Suzuki-Miyaura coupling between a suitably halogenated benzoic acid derivative and this compound. The resulting biaryl compound can then undergo intramolecular cyclization to form the xanthone core.

Alternatively, a convergent approach could involve the coupling of a pre-formed boronic acid-functionalized phenol (B47542) with a halogenated benzoic acid derivative, followed by cyclization. The versatility of the Suzuki-Miyaura reaction allows for the strategic introduction of the 3,5-dimethoxyphenyl group at various positions on the xanthone scaffold, depending on the synthetic design.

| Precursor Type | Key Reaction | Product |

| Halogenated 2-phenoxybenzoic acid precursor | Suzuki-Miyaura coupling with this compound, then intramolecular O-arylation | 3,5-Dimethoxyphenyl-substituted Xanthone |

Formation of Stilbenoid Analogues and Isosteres

Stilbenoids and their analogues are a class of natural and synthetic compounds with a wide array of biological activities. This compound is instrumental in the synthesis of these compounds, particularly in the construction of the characteristic diarylalkene or diarylalkane backbone.

One application is in the synthesis of dehydro-δ-viniferin analogues, which contain a 2,3-diarylbenzofuran core. nih.gov In a multi-step synthesis, a bromo-functionalized 2,3-diarylbenzofuran intermediate is subjected to a Suzuki coupling with this compound. This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) and using cesium carbonate as the base, efficiently introduces the 3,5-dimethoxyphenyl group. nih.gov Subsequent demethylation can yield the final polyhydroxylated stilbenoid analogue. nih.gov

Furthermore, this compound can be used to create isosteres where the double bond of the stilbene (B7821643) is replaced. For instance, diarylpropanoic acids and diarylpropanes, which are analogues of dihydrostilbenes, can be synthesized. nih.gov The 3,5-dimethoxyphenyl group can be incorporated through various synthetic routes, including Friedel-Crafts reactions or by using it in coupling reactions to build the desired carbon skeleton. These isosteres are valuable for studying structure-activity relationships and improving the pharmacokinetic properties of stilbenoid-based compounds. nih.gov

| Starting Material | Key Reaction | Product Class |

| Bromo-functionalized 2,3-diarylbenzofuran | Suzuki-Miyaura Coupling | Stilbenoid Analogue (Viniferin type) |

| Phenylpropanoic acid derivative | Friedel-Crafts type reaction or other C-C bond formations | Stilbenoid Isostere (Diarylpropanoic acid) |

Research in Medicinal Chemistry and Drug Discovery

Development of Novel Pharmaceutical Compounds

3,5-Dimethoxyphenylboronic acid serves as a versatile building block in the creation of new pharmaceuticals. jst.go.jp Its primary role is as a reactant in Suzuki-Miyaura coupling reactions, which are instrumental in synthesizing complex organic structures from simpler precursors. nih.govjst.go.jp Researchers leverage this capability to construct libraries of novel compounds for screening and development. For instance, it has been used in the synthesis of highly potent and selective covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in cancer therapy. acs.orgchemrxiv.org The synthesis of these inhibitors often begins with a Suzuki cross-coupling reaction involving this compound to create the core structure of the potential drug molecule. acs.orgchemrxiv.org

Synthesis of Biologically Active Molecules

The utility of this compound extends to the synthesis of a wide array of molecules with demonstrated biological activity. jst.go.jp Its incorporation into molecular scaffolds is a key strategy for developing compounds that can interact with specific biological targets.

In the field of oncology, this compound is employed as a precursor in the synthesis of potential anti-cancer agents. jst.go.jp A notable application is in the development of inhibitors for receptor tyrosine kinases like FGFR4, which are implicated in cell growth and proliferation in certain cancers. chemrxiv.org In one synthetic pathway, the process starts with a Suzuki cross-coupling reaction between a 6-bromoquinazoline (B49647) and this compound to form a key intermediate, which is then further modified to produce the final inhibitor. acs.orgchemrxiv.org

Researchers have utilized this compound in the synthesis of novel compounds with potential antiviral properties. It has been used as a key reactant in Suzuki coupling reactions to create libraries of 3-alkynyl-5-aryl-7-aza-indoles, which have been evaluated as broad-spectrum antiviral agents against viruses such as Respiratory Syncytial Virus (RSV), SARS-CoV-2, and VEEV. nih.govfrontiersin.org In these syntheses, various intermediates are reacted with this compound to produce the final target compounds. nih.govfrontiersin.org

Furthermore, the compound has been instrumental in synthesizing derivatives of resveratrol, a natural polyphenol, to explore their anti-HIV-1 activity. nih.gov The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple this compound with other aromatic structures, leading to the creation of new polyaromatic molecules and heterocyclic compounds tested for their ability to inhibit HIV-1. nih.govrsc.orgacs.org

In neuroscience, this compound is a documented reactant for the preparation of benzopyranone derivatives that function as positive allosteric modulators of the GABA-A receptor. nih.gov The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system, making it a crucial target for drugs treating conditions like anxiety and epilepsy. rsc.orgnih.gov Positive modulators enhance the receptor's activity, and the synthesis of novel compounds for this purpose represents a significant area of drug discovery. nih.govnih.gov

This compound is listed as a reactant in the preparation of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase (hFPPS). nih.gov hFPPS is a key enzyme in the mevalonate (B85504) pathway, which is essential for various cellular processes. acs.org Inhibitors of this enzyme, particularly nitrogen-containing bisphosphonates, are an important class of drugs used to treat bone resorption disorders such as osteoporosis. acs.orgresearchgate.netuts.edu.au A structure-based approach is often used to design these novel inhibitors, with this compound serving as a starting material for creating the desired chemical structures. researchgate.net

The search for effective tyrosinase inhibitors for use in cosmetics and medicine has led to the synthesis of various compounds, with this compound playing a role as a synthetic precursor. Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is targeted for skin lightening and treating hyperpigmentation disorders. jst.go.jp

Studies have shown that derivatives containing a 3,5-dimethoxyphenyl moiety can be effective tyrosinase inhibitors. researchgate.net Specifically, this compound has been used as a reactant in the Suzuki coupling synthesis of 3-aryl substituted xanthone (B1684191) derivatives, which demonstrated potent tyrosinase inhibitory activities. jst.go.jp In another study, it was used to synthesize chalcone (B49325) derivatives evaluated for their potential as tyrosinase inhibitors.

Bioconjugation Strategies Employing this compound

This compound is a versatile compound utilized in the field of bioconjugation, a chemical strategy used to link molecules to biomolecules such as proteins or carbohydrates. chemimpex.com The core of its utility lies in the boronic acid functional group, which possesses the unique ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups). chemimpex.com This reactivity is fundamental to its application in creating complex bioconjugates for advanced therapeutic and diagnostic purposes. chemimpex.com

The boronic acid moiety of this compound can selectively recognize and bind to 1,2- or 1,3-diol functionalities present in many biologically significant molecules, such as sugars and glycoproteins. This interaction results in the formation of a stable five- or six-membered cyclic boronate ester. This capacity for selective binding is a cornerstone for its application in targeted therapies. chemimpex.com By incorporating this boronic acid derivative into a larger therapeutic molecule, it can be designed to target specific cells or tissues that overexpress certain glycoproteins, thereby concentrating the therapeutic effect where it is most needed and minimizing off-target effects.

The diol-binding property of this compound makes it a valuable component in the design of sophisticated drug delivery systems. chemimpex.com These systems can be engineered to release a therapeutic payload in response to specific physiological conditions, such as the presence of a particular sugar or a change in pH. For instance, a drug delivery vehicle functionalized with this compound could be designed to bind to diol-rich surfaces on cancer cells, facilitating targeted drug delivery. chemimpex.com Furthermore, the compound has been used as a key reactant in the synthesis of complex molecules investigated for their ability to penetrate the central nervous system, a critical aspect of drug delivery for neurological diseases. acs.orgreactionbiology.com

Preclinical Studies and Structure-Activity Relationship (SAR) Exploration in Medicinal Chemistry

While this compound is not typically a therapeutic agent itself, it is a crucial building block in the synthesis of novel, biologically active compounds. guidechem.com Its 3,5-dimethoxy substitution pattern is used by medicinal chemists to probe specific interactions within biological targets and to optimize the pharmacological properties of lead compounds. The following examples illustrate its role in preclinical research and structure-activity relationship (SAR) studies, where the final, more complex molecules are evaluated.

ALK2 Inhibitors for Diffuse Intrinsic Pontine Glioma (DIPG): In a drug discovery program targeting activin receptor-like kinase-2 (ALK2) for the treatment of the pediatric brain tumor DIPG, researchers synthesized a series of inhibitors. reactionbiology.comresearchgate.net One area of their SAR exploration involved modifying the phenyl ring of a lead compound. Foundational studies had identified a 3,4,5-trimethoxyphenyl group as optimal. acs.org To further investigate, a derivative was synthesized using this compound. The study found that deleting the 4-position methoxy (B1213986) group to create the 3,5-dimethoxyphenyl moiety was tolerated, resulting in a compound that was nearly equipotent to the parent structure. acs.org This demonstrated that the 3,5-dimethoxy substitution was a viable alternative for maintaining high inhibitory activity.

Table 1: SAR of ALK2 Inhibitors This interactive table summarizes the inhibitory activity of compounds with different methoxy substitutions.

| Compound Analogue | Key Structural Moiety | Target | Activity (IC₅₀) |

| Parent Compound | 3,4,5-Trimethoxyphenyl | ALK2 | Potent |

| Derivative | 3,5-Dimethoxyphenyl | ALK2 | Nearly Equipotent |

Inhibitors of Nucleotide Pyrophosphatase (NPP): A study focused on developing inhibitors for human nucleotide pyrophosphatase 1 (h-NPP1) and 3 (h-NPP3) involved the synthesis of 2-arylated thiadiazolopyrimidones via Suzuki-Miyaura cross-coupling. rsc.org In this SAR study, this compound was used to synthesize a specific derivative (compound 6j). The results showed that the introduction of the 3,5-dimethoxyphenyl group led to a fascinating shift in selectivity. Compared to other derivatives, compound 6j had reduced inhibitory activity against h-NPP1 but a two-fold improvement in its inhibitory value against h-NPP3. rsc.org This finding highlights how the specific substitution pattern provided by this compound can be used to fine-tune the selectivity of a drug candidate between different enzyme isoforms.

Table 2: SAR of Thiadiazolopyrimidone Derivatives Against NPP Isozymes This interactive table shows the differential activity of a compound synthesized using this compound.

| Compound ID | Aryl Substituent | Target | Inhibitory Effect |

| 6j | 3,5-Dimethoxyphenyl | h-NPP1 | Reduced Inhibition |

| 6j | 3,5-Dimethoxyphenyl | h-NPP3 | 2-fold Improved Inhibition |

Covalent FGFR4 Inhibitors: In the development of highly potent and selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a known cancer driver, this compound was used as a starting material in a multi-step synthesis. acs.org The synthesis began with a Suzuki cross-coupling reaction to attach the 3,5-dimethoxyphenyl group to a quinazoline (B50416) core. acs.org Subsequent chemical modifications led to the final covalent inhibitors. The SAR studies on the final products demonstrated that these compounds had low to subnanomolar potency and excellent selectivity against other FGFR isoforms. acs.org This work underscores the role of the boronic acid as a foundational reagent in building complex and highly active kinase inhibitors.

Anticancer 4H-Chromene Derivatives: Researchers performed a detailed SAR study on a class of 4H-chromene compounds to improve their potency against multidrug-resistant (MDR) cancer cells. nih.gov The synthesis of these potential anticancer agents involved a Suzuki coupling reaction with this compound to install the 6-(3,5-dimethoxyphenyl) moiety. The study revealed that this substitution pattern was part of a lead compound that showed significant, submicromolar potency against several cancer cell lines and demonstrated selectivity towards MDR cancer models. nih.gov

Investigations in Materials Science

Advanced Chemical Sensor Development

The development of advanced chemical sensors is a significant area of research where phenylboronic acids, including 3,5-Dimethoxyphenylboronic acid, serve as a cornerstone for molecular recognition. chemimpex.com The primary mechanism involves the reversible covalent interaction between the boronic acid moiety and diol-containing molecules, such as saccharides. ossila.com This interaction forms the basis for designing sensors that can detect and quantify important biomolecules. ossila.com

Phenylboronic acid derivatives are extensively used in the design of fluorescent sensors for saccharides, which are crucial for monitoring biological and pathological processes. scientificlabs.co.ukosti.gov The fundamental design of these sensors involves coupling the boronic acid recognition site to a fluorescent reporter molecule (a fluorophore). rsc.org When the boronic acid group binds with the diol groups present in a sugar like glucose, it modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. osti.govrsc.org

While many studies focus on various substituted phenylboronic acids, the principles are broadly applicable to this compound. chemimpex.com The design often relies on an indicator displacement assay. In this setup, a fluorescent indicator is initially bound to the boronic acid receptor, which quenches or alters its fluorescence. chemimpex.com Upon the introduction of a target biomolecule like glucose, the target competitively binds to the boronic acid, displacing the indicator and causing a restoration of its fluorescence. chemimpex.com This "turn-on" response provides a clear signal for the presence of the analyte. chemimpex.com Anthracene-based diboronic acid derivatives, for example, have been developed for robust and continuous glucose monitoring. scbt.comsigmaaldrich.com

The primary sensing mechanism for these boronic acid-based sensors is the formation of a five or six-membered cyclic ester between the boronic acid and the 1,2- or 1,3-diol units of the target biomolecule. ossila.com This reversible covalent bonding is highly specific to diol-containing compounds. ossila.com In fluorescent sensors, this binding event influences the fluorophore's emission through processes like Photoinduced Electron Transfer (PET). rsc.org In a typical PET sensor, the nitrogen atom of an amine adjacent to the fluorophore can quench fluorescence by donating an electron. The binding of a saccharide to the boronic acid can decrease the Lewis acidity of the boron center, which in turn affects the amine's ability to quench the fluorophore, resulting in an enhanced fluorescent signal.

The performance of these sensors is characterized by their selectivity, sensitivity, and response time. A major challenge is achieving high selectivity for glucose over other structurally similar saccharides like fructose (B13574) and galactose, which often bind more strongly to monoboronic acids. osti.gov To address this, diboronic acid sensors have been designed to have a specific spatial arrangement that preferentially binds to the multiple hydroxyl groups of glucose. osti.gov Another critical factor is the sensor's ability to operate at physiological pH (around 7.4), as the boronic acid-diol interaction is pH-dependent. rsc.org

The following table provides illustrative performance data for fluorescent sensors based on the general class of phenylboronic acids, as specific data for this compound was not detailed in the surveyed literature. This data is representative of the technology.

| Sensor Characteristic | Typical Performance of Phenylboronic Acid-Based Sensors | Reference |

| Analyte | Glucose, Fructose, and other Monosaccharides | osti.gov |

| Sensing Principle | Photoinduced Electron Transfer (PET), Indicator Displacement Assay | chemimpex.comrsc.org |

| Detection Method | Spectrometry, Fluorescence | scientificlabs.co.uk |

| Binding Affinity (K) | Varies widely, typically in the range of 10²-10³ M⁻¹ for monosaccharides. | chemimpex.com |

| Optimal pH | Often requires optimization; designs for physiological pH 7.4 are a key goal. | rsc.org |

Polymer Chemistry and Engineering

In polymer chemistry, this compound is a valuable reactant, primarily utilized for its ability to participate in robust carbon-carbon bond-forming reactions. chemimpex.comsigmaaldrich.comsigmaaldrich.com This capability allows for its integration into polymer structures, either as a monomer to form the main chain or as a modifier to functionalize a pre-existing polymer backbone. rsc.org

The incorporation of boronic acid moieties into polymers is a powerful strategy for creating advanced materials with tailored functionalities. rsc.org These functionalities include responsiveness to pH and the presence of saccharides, making the resulting polymers "smart" materials for applications in drug delivery, bioconjugation, and self-healing systems. chemimpex.comossila.com For instance, polymers decorated with boronic acids can be designed to capture or release cells or other biological entities based on changes in glucose concentration or pH. ossila.com The synthesis of boronic acid-containing polymers can be challenging but offers access to materials with unique responsive properties. rsc.org

The Suzuki-Miyaura coupling reaction is a cornerstone of modern polymer synthesis and is a key method for integrating this compound into polymeric structures. chemimpex.comsigmaaldrich.com This palladium-catalyzed cross-coupling reaction enables the efficient formation of a C-C bond between the boronic acid and an aryl halide. rsc.org

There are two primary strategies for its integration:

As a Monomer: this compound can be copolymerized with a di-halogenated comonomer. In this approach, the boronic acid is one of the fundamental repeating units that makes up the polymer chain, directly embedding its properties into the polymer backbone.

As a Modifier: A pre-formed polymer containing halide groups (e.g., poly(4-bromostyrene)) can be functionalized in a post-polymerization modification step. researchgate.netrsc.org Reacting the polymer with this compound via Suzuki coupling grafts the dimethoxyphenylboronic acid unit onto the polymer's side chains. rsc.orgrsc.org This method is highly efficient and allows for the precise introduction of functionality without altering the main polymer backbone. rsc.orgresearchgate.net

| Integration Method | Description | Key Reaction | Outcome |

| Monomer in Polymerization | This compound is used as a building block in a step-growth polymerization with a di-halo-aryl compound. | Suzuki-Miyaura Coupling | A copolymer with boronic acid functionality integrated into the main chain. |

| Post-Polymerization Modification | An existing polymer with aryl-halide side groups is reacted with this compound. | Suzuki-Miyaura Coupling | A polymer with boronic acid moieties as pendant functional groups. rsc.orgrsc.org |

Fabrication of Nanomaterials and Functional Architectures

The field of nanotechnology leverages the principles of molecular self-assembly to construct highly ordered materials from the bottom up. Boronic acids are recognized as powerful tools in this domain due to their capacity for dynamic covalent bonding, which facilitates the self-correction and thermodynamic control necessary for creating organized architectures. chemimpex.comrsc.org

The reversible nature of the boronic acid-diol interaction, as well as the potential for boronic acids to self-condense to form boroxines, allows them to act as structure-directing agents. ossila.comrsc.org This has been exploited in the creation of complex structures like macrocycles, cages, and porous Covalent Organic Frameworks (COFs). rsc.org While specific research detailing the use of this compound in these architectures is emerging, its structural features are well-suited for such applications. For example, a closely related compound, (3,5-Diformylphenyl)boronic acid, which shares the same core structure, is used to build dynamic covalent hydrogels and self-healing luminescent polymers. ossila.com This suggests the utility of the 3,5-disubstituted phenylboronic acid scaffold in creating functional nanomaterials and architectures with applications in areas like cell capture/release and stretchable electronics. ossila.com

Synthesis of Nanoparticles and Hybrid Nanomaterials

The functionalization of nanoparticles with boronic acid derivatives, including this compound, is a key strategy for creating "smart" materials that can respond to specific environmental stimuli. nih.gov The boronic acid group is known for its ability to form reversible covalent bonds with diols, a class of molecules that includes many biologically significant compounds like sugars. chemimpex.com This property is particularly useful for designing drug delivery systems and sensors. chemimpex.com

While direct synthesis of nanoparticles using this compound as a primary precursor is not widely documented, its role in the surface functionalization of pre-existing nanoparticles is a promising area of research. For instance, gold nanoparticles (AuNPs) can be functionalized with thiol-containing boronic acid derivatives. nih.govmdpi.com This process typically involves the exchange of citrate (B86180) ligands on the surface of AuNPs with the thiol group of the boronic acid compound. mdpi.com The presence of the this compound moiety on the nanoparticle surface would then allow for the specific binding of diol-containing molecules.

Furthermore, the principles of stimuli-responsive nanoparticle formation can be applied. For example, nanoparticles have been developed that exhibit responsive behavior to stimuli such as ATP, acidic pH, and nucleophilic reagents through the establishment of B-N coordination with boronic acids.

The functionalization of nanoparticles with this compound can be characterized by various techniques to confirm the presence and functionality of the boronic acid group on the nanoparticle surface.

| Nanoparticle Type | Functionalization Method | Potential Application |

| Gold Nanoparticles (AuNPs) | Ligand exchange with thiol-derivatized this compound | Biosensing, Targeted Drug Delivery |

| Magnetic Nanoparticles | Surface modification with silane--boronic acid conjugates | Biomolecule separation, MRI contrast agents |

| Polymeric Nanoparticles | Incorporation of this compound-containing monomers | pH- and glucose-responsive drug release |

Development of Luminescent and Fluorescent Materials

The unique electronic nature of the 3,5-dimethoxyphenyl group makes this compound an attractive component in the design of luminescent and fluorescent materials. The electron-donating methoxy (B1213986) groups can influence the photophysical properties of the final material, such as emission wavelength and quantum yield.

Cyclometalated iridium(III) complexes are a class of highly efficient phosphorescent materials used in organic light-emitting diodes (OLEDs) and bioimaging. mdpi.commdpi.com The photophysical properties of these complexes can be finely tuned by modifying the structure of their ligands. chemrxiv.org this compound can be used as a reactant in Suzuki coupling reactions to synthesize substituted 2-phenylpyridine (B120327) (ppy) ligands, which are common cyclometalating ligands in iridium complexes. rsc.orgresearchgate.netfujifilm.com

For example, a 2-phenylpyridine ligand bearing 3,5-dimethoxy substituents on the phenyl ring would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the resulting iridium complex due to the electron-donating nature of the methoxy groups. This, in turn, can lead to a red-shift in the emission color of the complex. The general synthesis of such complexes involves the reaction of an iridium(III) precursor, such as IrCl₃·nH₂O, with the substituted 2-phenylpyridine ligand, followed by the addition of an ancillary ligand. analis.com.my

| Iridium Complex Type | Synthetic Strategy | Expected Photophysical Property |

| [Ir(ppy-R)₂(N^N)]⁺ (R = 3,5-dimethoxy) | Suzuki coupling of a halogenated ppy with this compound, followed by complexation with iridium and an ancillary ligand (N^N). | Red-shifted emission compared to the unsubstituted complex, potentially higher quantum yield. |

| [Ir(ppy-R)₂(acac)] (R = 3,5-dimethoxy) | Similar to the above, with acetylacetonate (B107027) (acac) as the ancillary ligand. | Tunable emission for OLED applications. |

The performance of OLEDs fabricated with such complexes is highly dependent on the specific properties of the iridium complex used as the emitter. For instance, red-emitting iridium complexes have been synthesized that show high external quantum efficiencies in OLED devices. mdpi.comepa.gov

The ability of boronic acids to bind with diols has been extensively exploited in the development of fluorescent probes for the detection of saccharides and other biomolecules. nih.govnih.gov A fluorescent probe based on this compound would typically consist of a fluorophore (a molecule that emits light) linked to the boronic acid group.

In the absence of a diol, the fluorescence of the fluorophore might be quenched. Upon binding of a diol, such as glucose, to the boronic acid moiety, a change in the electronic environment of the fluorophore can occur, leading to a "turn-on" or "turn-off" of the fluorescence signal. nih.gov The 3,5-dimethoxy substitution pattern can influence the pKa of the boronic acid, which in turn affects its binding affinity and selectivity for different sugars at physiological pH.

Several studies have demonstrated the use of boronic acid-based fluorescent probes for glucose detection. nih.govmdpi.comresearchgate.netbohrium.com For example, systems have been developed where the interaction of a cationic boronic acid with an anionic fluorophore leads to fluorescence quenching. The addition of a saccharide disrupts this complex, restoring the fluorescence. nih.gov

| Fluorescent Probe Design | Sensing Mechanism | Target Analyte |

| Fluorophore-linker-3,5-dimethoxyphenylboronic acid | Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) | Monosaccharides (e.g., glucose, fructose) |

| Two-component system (fluorophore + boronic acid) | Complex formation and dissociation | Sugars and other diols |

Organic Electronics and Optical Materials

This compound serves as a crucial building block in the synthesis of larger, conjugated organic molecules for applications in organic electronics and as optical materials. chemimpex.com Its primary utility lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Through Suzuki coupling, the this compound moiety can be incorporated into various organic semiconductor frameworks, such as triarylamines or other π-conjugated systems. The electron-donating methoxy groups can enhance the electron-donating ability of the resulting material, which is a desirable property for hole-transporting materials in OLEDs. researchgate.net

The incorporation of the 3,5-dimethoxyphenyl group can also influence the solubility and processing characteristics of the final organic material, which are important considerations for the fabrication of electronic devices. While specific, detailed reports on the electronic and optical properties of materials solely derived from this compound are emerging, the fundamental principles of molecular design in organic electronics strongly suggest its utility in creating novel materials with tailored properties for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Mechanistic and Theoretical Studies of 3,5 Dimethoxyphenylboronic Acid Reactivity

Elucidation of Reaction Mechanisms in Catalytic Cycles

3,5-Dimethoxyphenylboronic acid is a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon bonds. cymitquimica.comchemimpex.comguidechem.com The elucidation of the reaction mechanism in these catalytic cycles is crucial for optimizing reaction conditions and extending the scope of their applications.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the cycle begins with the oxidative addition of an organohalide to a low-valent palladium(0) complex to form a palladium(II) species.

The crucial transmetalation step involves the transfer of the 3,5-dimethoxyphenyl group from the boron atom to the palladium center. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The rate and efficiency of this step are influenced by the electronic properties of the boronic acid. nih.gov The electron-donating methoxy (B1213986) groups on the phenyl ring of this compound can influence the Lewis acidity of the boron atom and the nucleophilicity of the aryl group, thereby affecting the kinetics of transmetalation.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for investigating the reactivity and interactions of molecules like this compound at an atomic level. mdpi.comnih.gov These approaches provide insights that are often difficult to obtain through experimental methods alone.

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems. cymitquimica.com Theoretical models have been developed to study the interaction of boronic acids with biomolecules, such as the hormone insulin. researchgate.netchemrxiv.orgchemrxiv.org In a computational study using the iGEMDOCK tool, a library of 114 boronic acid compounds was designed and their interactions with insulin were investigated. researchgate.netchemrxiv.org The study aimed to identify boronic acid derivatives that could act as stabilizing agents for insulin. chemrxiv.org

The interactions were evaluated based on the total energy of the complex formed between the boronic acid and the protein, which includes contributions from van der Waals, hydrogen bonding, and electrostatic interactions. chemrxiv.org Among the compounds studied, derivatives with specific substitutions showed promising potential for stabilizing insulin. For instance, 3-Benzyloxyphenylboronic acid was identified as having a particularly strong and favorable interaction with the amino acid residues Glu21 and His5 of insulin. researchgate.netchemrxiv.org While this compound was not the top-performing compound in this specific study, the model provides a framework for understanding how the electronic and steric properties of substituents on the phenyl ring influence the binding affinity and stabilizing effect on insulin. chemrxiv.org

| Compound No. | Ligand | Total Energy (kcal/mol) |

|---|---|---|

| 71 | 3-Benzyloxyphenylboronic acid | -78.4613 |

| 74 | 3-Carboxy-5-nitrophenylboronic acid | -77.7919 |

| 97 | 4-Benzyloxyphenylboronic acid | -77.4836 |

| 26 | 2-Anthraceneboronic acid | -75.835 |

| 95 | 4,4'-Biphenyldiboronic acid | -75.1476 |

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.com These methods can be used to calculate various properties, such as molecular orbital energies, charge distributions, and reaction energy profiles, which provide insights into the reactivity and selectivity of chemical reactions. acmm.nl For this compound, quantum chemical calculations can be employed to understand the influence of the two methoxy groups on the reactivity of the boronic acid functional group and the aromatic ring.

These calculations can help to quantify the electron-donating effect of the methoxy groups and its impact on the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's ability to participate in chemical reactions. For example, a higher HOMO energy would suggest increased nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the calculations can also shed light on the Lewis acidity of the boron atom, which is crucial for its role in transmetalation during Suzuki-Miyaura coupling reactions.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. nih.govumd.edubiointerfaceresearch.com These methods are instrumental in drug discovery and in understanding the molecular basis of biological processes. bevanbrownlab.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be used to explore its potential binding to the active sites of various enzymes or receptors. The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of different potential binders.

Molecular dynamics simulations provide a more detailed and dynamic picture of the ligand-receptor interaction over time. nih.govnih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the conformational changes that occur upon binding, the stability of the complex, and the role of solvent molecules. umd.edusemanticscholar.org These simulations can be used to refine the binding poses obtained from docking and to calculate binding free energies, providing a more accurate assessment of the interaction strength. umd.edu

Influence of Substituent Effects and Electronic Properties on Reactivity Profiles

The reactivity of an aromatic compound is significantly influenced by the nature of the substituents on the ring. libretexts.org In this compound, the two methoxy (-OCH3) groups at the meta positions relative to the boronic acid group play a crucial role in defining its electronic properties and reactivity profile. cymitquimica.com

The methoxy group is an activating group, meaning it increases the reactivity of the aromatic ring towards electrophilic substitution. libretexts.org This is due to the electron-donating resonance effect of the oxygen lone pairs, which outweighs its electron-withdrawing inductive effect. This increased electron density makes the aromatic ring more nucleophilic. However, the directing effect of the methoxy groups is primarily towards the ortho and para positions. In this compound, the positions ortho and para to one methoxy group are either occupied by the other methoxy group or the boronic acid group, or are the positions ortho to the other methoxy group. This substitution pattern influences the regioselectivity of further reactions on the aromatic ring.

The electronic properties of the substituents also affect the acidity of the boronic acid. The stability of the esters formed between boronic acids and diols is dependent on the charge density at the boron atom, which is influenced by the electronic properties of the aryl substituents. researchgate.net Studies on a series of substituted phenylboronic acids have shown that the stability constants of their diol esters follow the Hammett equation, which provides a quantitative measure of the influence of meta and para substituents on the reactivity of the functional group. nih.gov The electron-donating nature of the methoxy groups in this compound would be expected to influence its pKa value and the stability of the boronate esters it forms. researchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H11BO4 | chemimpex.comguidechem.comnih.gov |

| Molecular Weight | 181.98 g/mol | chemimpex.comnih.gov |

| Appearance | White to off-white solid | cymitquimica.comchemimpex.com |

| Melting Point | 202-208 °C | chemimpex.com |

| pKa (Predicted) | 7.67 ± 0.10 | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

Emerging Research Frontiers and Future Outlook

Exploration of Unconventional Reaction Pathways for 3,5-Dimethoxyphenylboronic Acid

While this compound is a well-established reagent in traditional cross-coupling reactions, its potential in unconventional reaction pathways is a burgeoning area of research. These novel methods offer alternative synthetic routes with unique advantages in terms of efficiency, selectivity, and environmental impact.

One such frontier is the realm of photoredox catalysis . This approach utilizes visible light to initiate redox reactions, enabling transformations that are often difficult to achieve through traditional thermal methods. researchgate.netpsu.edunih.govmanchester.ac.uk In the context of this compound, photoredox catalysis can facilitate, for example, the oxidative hydroxylation to form 3,5-dimethoxyphenol (B141022) under mild, environmentally friendly conditions. Research has demonstrated the use of various photocatalysts, including metal-organic frameworks (MOFs) and organic dyes, to drive these transformations efficiently. psu.edu

Another promising avenue is mechanochemistry , which employs mechanical force, such as grinding or milling, to induce chemical reactions. advanceseng.comrsc.orgrsc.orgbenthamdirect.comresearchgate.net This solvent-free approach is inherently "green" and can lead to the formation of novel solid-state structures and cocrystals. advanceseng.com The application of mechanochemistry to this compound can facilitate its conversion to boronic esters and the synthesis of biphenyl-derived fluorescent materials through oxidative homocoupling reactions, often without the need for ligands and in the open air. rsc.orgrsc.org

Furthermore, the exploration of C-H activation reactions involving this compound is gaining traction. This powerful strategy allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach to complex molecule synthesis.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The unique structural and electronic properties of this compound make it an attractive building block for supramolecular chemistry and self-assembly. The boronic acid moiety can participate in reversible covalent interactions, particularly with diols, and engage in non-covalent interactions like hydrogen bonding, which are fundamental to the construction of large, ordered molecular architectures. advanceseng.com

Researchers are exploring the use of this compound in the design and synthesis of macrocycles and molecular cages . benthamdirect.comresearchgate.netnih.gov These structures can be formed through the self-assembly of multiple boronic acid units, often in combination with other complementary molecules. The resulting cavities can encapsulate guest molecules, leading to applications in areas such as molecular recognition, sensing, and catalysis. The mechanochemical synthesis of boronic ester cage compounds has been shown to produce structures with high thermal and chemical stability. benthamdirect.comresearchgate.net